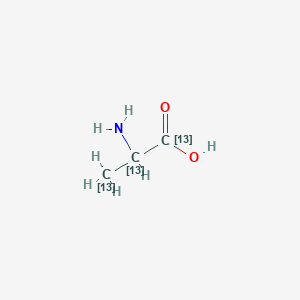

DL-Alanine-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino(1,2,3-13C3)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH]([13C](=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433343 |

Source

|

| Record name | DL-Alanine-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.072 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144476-54-0 |

Source

|

| Record name | DL-Alanine-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling Cellular Metabolism: A Technical Guide to the Applications of DL-Alanine-¹³C₃ in Research

For the modern researcher in the life sciences and drug development, the ability to precisely track and quantify metabolic pathways is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this pursuit, offering a non-radioactive means to elucidate complex biological processes. Among these, DL-Alanine-¹³C₃, a racemic mixture of the D and L isomers of alanine with uniform carbon-13 labeling, provides a versatile probe for a range of applications, from quantifying metabolic fluxes to characterizing bacterial cell wall synthesis and elucidating protein structure. This guide offers an in-depth exploration of the core research applications of DL-Alanine-¹³C₃, grounded in established methodologies and field-proven insights.

The Significance of Stereochemistry and Isotopic Labeling

DL-Alanine-¹³C₃ is a powerful research tool due to two key features: its racemic nature and its complete carbon-13 labeling. Understanding these aspects is fundamental to designing and interpreting experiments.

-

The D and L Isomers: Distinct Metabolic Fates L-alanine is a proteinogenic amino acid central to primary metabolism in eukaryotes, linking glycolysis and the tricarboxylic acid (TCA) cycle through the alanine transaminase (ALT) reaction.[1] In contrast, D-alanine is primarily found in bacterial cell walls as a crucial component of peptidoglycan.[2] This distinction makes DL-Alanine-¹³C₃ a dual-purpose tracer, capable of simultaneously probing distinct metabolic pathways in host-pathogen systems or in studies of gut microbiota metabolism. In mammals, ingested D-alanine is primarily catabolized by D-amino acid oxidase (DAO).[3]

-

¹³C₃ Labeling: A Clear Mass Signature The uniform labeling of all three carbon atoms with the heavy isotope ¹³C provides a distinct mass shift of +3 Daltons compared to the naturally abundant ¹²C-alanine. This significant mass difference allows for clear and unambiguous detection by mass spectrometry (MS) and provides unique spectral signatures in nuclear magnetic resonance (NMR) spectroscopy.[2]

Core Applications in Research

The unique properties of DL-Alanine-¹³C₃ lend it to several powerful research applications. The choice to use the DL-racemic mixture is often a pragmatic one, as it can be more cost-effective than purchasing the individual pure enantiomers.[4] However, careful experimental design and data analysis are required to differentiate the contributions of each isomer.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[5][6] By introducing a ¹³C-labeled substrate like DL-Alanine-¹³C₃ and measuring the distribution of ¹³C in downstream metabolites, researchers can mathematically model and solve for the fluxes throughout a metabolic network.

Causality in Experimental Design:

-

Why use Alanine? L-Alanine is directly linked to pyruvate, a critical node in central carbon metabolism. Tracing the ¹³C from L-alanine provides insights into the fluxes through glycolysis, the TCA cycle, and gluconeogenesis.[1]

-

Considerations for DL-Mixture: When using DL-Alanine-¹³C₃ for MFA in eukaryotic cells, it is crucial to account for the metabolism of D-alanine via DAO to pyruvate.[7] This parallel entry point into the pyruvate pool must be considered in the metabolic model to ensure accurate flux calculations. In studies involving bacteria, the incorporation of D-alanine into the cell wall represents a distinct metabolic branch.

Experimental Workflow: ¹³C-MFA using DL-Alanine-¹³C₃

Sources

- 1. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of racemic α-amino acid standards for accurate mass spectrometric analysis via racemization catalyzed by a hydrophobic pyridoxal derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 7. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DL-Alanine-13C3: Properties, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stable Isotope Labeling in Modern Science

In the landscape of contemporary scientific inquiry, stable isotope labeling has emerged as an indispensable tool, offering unparalleled insights into complex biological and chemical processes. By replacing specific atoms within a molecule with their heavier, non-radioactive isotopes, researchers can trace the metabolic fate of compounds, elucidate reaction mechanisms, and quantify analytes with exceptional precision. Among the arsenal of isotopically labeled molecules, DL-Alanine-13C3 holds a prominent position. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and structure to its synthesis and critical applications in metabolic research and drug development. As a racemic mixture containing both D- and L-enantiomers fully labeled with carbon-13, this compound offers a unique probe for studying a wide array of biological systems.

Part 1: Core Chemical and Physical Properties of this compound

This compound is a stable isotope-labeled version of the amino acid alanine, where all three carbon atoms are replaced with the 13C isotope. This complete labeling provides a distinct mass shift, making it an excellent tracer and internal standard for mass spectrometry and a powerful tool for NMR-based studies.

Molecular Structure and Basic Information

The structure of this compound is identical to that of unlabeled alanine, with the exception of the isotopic composition of its carbon backbone.

-

Chemical Name: DL-2-Aminopropanoic acid-1,2,3-13C3

-

Synonyms: DL-Alanine (13C3, 98%)[1]

-

Molecular Formula: 13C3H7NO2[2]

-

CAS Number: 144476-54-0[2]

-

Isotopic Purity: Typically ≥98 atom % 13C[1]

Physicochemical Data

The physicochemical properties of this compound are largely similar to its unlabeled counterpart, with minor differences arising from the increased mass.

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 272-275 ºC | [5] |

| Solubility | Soluble in water. | [4] |

| Storage Conditions | Store at room temperature, away from light and moisture. | [6][7] |

Part 2: Synthesis of this compound

The synthesis of isotopically labeled amino acids is a specialized field requiring precise control over chemical reactions to ensure high isotopic enrichment and chemical purity. While specific proprietary methods for the commercial synthesis of this compound are not publicly detailed, a general understanding can be derived from established synthetic routes for labeled amino acids. A common strategy involves starting with a simple 13C-labeled precursor and building the alanine molecule.

A plausible synthetic approach could be a variation of the Strecker synthesis, a well-established method for synthesizing amino acids.

Conceptual Synthetic Pathway: Modified Strecker Synthesis

-

Starting Material: A fully 13C-labeled acetaldehyde (13CH313CHO) would serve as the key precursor.

-

Reaction with Ammonia and Cyanide: The labeled acetaldehyde would be reacted with ammonia (NH3) and a cyanide source (e.g., potassium cyanide, KCN) to form the corresponding α-aminonitrile. To achieve full labeling, a 13C-labeled cyanide source (K13CN) would be required.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the racemic mixture of this compound.

Caption: Conceptual workflow for the synthesis of this compound via a modified Strecker synthesis.

This method, starting with appropriately labeled precursors, ensures the incorporation of 13C at all three carbon positions of the alanine molecule.[2][4] Purification of the final product is typically achieved through recrystallization to yield a high-purity solid.

Part 3: Applications in Scientific Research and Drug Development

The unique properties of this compound make it a versatile tool in various research domains, particularly in metabolic studies and as an internal standard in analytical chemistry.

Metabolic Tracer in Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[8][9] By introducing a 13C-labeled substrate like this compound, researchers can trace the path of the carbon atoms as they are incorporated into various downstream metabolites.

-

Introduction of Tracer: Cells or organisms are cultured in a medium where a standard nutrient is replaced with its 13C-labeled counterpart, in this case, this compound.

-

Metabolic Incorporation: As the cells metabolize the labeled alanine, the 13C atoms are distributed throughout the metabolic network.

-

Analysis of Labeling Patterns: The distribution of 13C in various metabolites is analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][10]

-

Flux Calculation: The measured isotopic enrichment patterns are then used in computational models to calculate the intracellular metabolic fluxes.[11]

Caption: A generalized workflow for a metabolic flux analysis experiment using this compound.

The use of the racemic DL-mixture allows for the simultaneous investigation of both D- and L-alanine metabolic pathways, which can be particularly insightful in studies involving organisms with D-amino acid metabolism, such as bacteria.[12]

Internal Standard for Quantitative Analysis

In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for accurate quantification.[13][14][15] this compound is an ideal internal standard for the quantification of unlabeled alanine in various biological matrices.

-

Co-elution: Being chemically identical to the analyte (unlabeled alanine), this compound co-elutes during chromatographic separation.

-

Correction for Matrix Effects: It experiences the same ionization suppression or enhancement as the analyte in the mass spectrometer's ion source, allowing for accurate correction of matrix effects.

-

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, variations in sample preparation, injection volume, and instrument response are effectively compensated for, leading to highly precise and accurate quantification.[15]

-

Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, urine, cell lysate) at the earliest stage of sample preparation.

-

Extraction: The sample is then processed to extract the amino acids.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The mass spectrometer is set up to monitor specific mass transitions for both unlabeled alanine and this compound.

-

Quantification: The concentration of unlabeled alanine in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Application in Drug Development

The use of stable isotope-labeled compounds is integral to modern drug discovery and development, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). While specific case studies detailing the use of this compound are often proprietary, its application can be inferred from its utility as a metabolic tracer and internal standard.

-

Understanding Drug-Induced Metabolic Reprogramming: Cancer cells and other diseased cells often exhibit altered metabolism. This compound can be used to trace how a drug candidate affects central carbon metabolism, providing insights into its mechanism of action.[16]

-

Investigating Drug Metabolism: If a drug molecule is metabolized to a compound that interacts with alanine pathways, this compound can be used to probe these interactions.

-

Bioavailability and Pharmacokinetic Studies: As a component of a labeled cocktail of amino acids, it can be used to assess the impact of a drug on overall amino acid absorption and disposition.

Part 4: Analytical Characterization: NMR and Mass Spectrometry

The primary analytical techniques for characterizing and utilizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

13C NMR Spectroscopy

In 13C NMR, the presence of three 13C atoms in this compound results in a distinct spectrum compared to unlabeled alanine. The spectrum will exhibit complex splitting patterns due to 13C-13C coupling, providing unambiguous confirmation of the labeling pattern. The chemical shifts of the carbon atoms will be very similar to those of unlabeled alanine.[17][18]

Mass Spectrometry

In mass spectrometry, this compound will show a molecular ion peak that is 3 mass units higher than that of unlabeled alanine. This clear mass shift is the basis for its use as a tracer and an internal standard.[19][20] Fragmentation patterns in tandem mass spectrometry (MS/MS) will also show corresponding mass shifts in the fragment ions containing the 13C atoms, which can be used to confirm the position of the labels.

Conclusion: A Versatile Tool for Advancing Scientific Discovery

This compound is a powerful and versatile tool for researchers in academia and the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with the ability to trace its metabolic fate and serve as a robust internal standard, make it invaluable for a wide range of applications. From elucidating fundamental metabolic pathways to enhancing the accuracy of bioanalytical methods in drug development, this compound continues to be a key enabler of scientific progress. This guide provides a foundational understanding of its core attributes and applications, empowering researchers to effectively integrate this important isotopically labeled compound into their studies.

References

-

ResearchGate. LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +... [Link]

-

PubChem. L-(

ngcontent-ng-c1597341111="" class="ng-star-inserted">13C_3)Alanine. [Link] -

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). [Link]

-

Leighty, M. W., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2857–2878. [Link]

-

NIST WebBook. Alanine. [Link]

-

AHB Global. DL-Alanine: A bio-based monomer for multi-field applications. [Link]

-

Organic Syntheses. dl-ALANINE. [Link]

-

Nature Protocols. High-resolution 13C metabolic flux analysis. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-11. [Link]

-

PubMed Central. A guide to 13C metabolic flux analysis for the cancer biologist. [Link]

-

Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(16), 1641–1644. [Link]

-

Dölle, A. (2000). Metabolism of D‐and L‐[13C] alanine in rat liver detected by 1H and 13C NMR spectroscopy in vivo and in vitro. NMR in Biomedicine, 13(2), 72-81. [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

-

Romer Labs. The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]

Sources

- 1. otsuka.co.jp [otsuka.co.jp]

- 2. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. isotope.com [isotope.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. isotope.com [isotope.com]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. scispace.com [scispace.com]

- 15. foodriskmanagement.com [foodriskmanagement.com]

- 16. isotope.com [isotope.com]

- 17. L-Alanine(56-41-7) 13C NMR [m.chemicalbook.com]

- 18. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 19. researchgate.net [researchgate.net]

- 20. Alanine [webbook.nist.gov]

Navigating the Landscape of Stable Isotope Labeling: A Technical Guide to DL-Alanine-13C3

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, proteomics, and drug development, the ability to trace and quantify metabolic pathways with precision is paramount. Stable isotope-labeled compounds, such as DL-Alanine-13C3, serve as indispensable tools for achieving this level of analytical depth. This guide provides a comprehensive overview of this compound, from sourcing and economic considerations to its synthesis, quality assessment, and practical application in the laboratory. As a senior application scientist, my aim is to equip you with not only the necessary protocols but also the underlying scientific rationale to empower your experimental design and data interpretation.

The Significance of this compound in Modern Research

This compound is a non-radioactive, stable isotope-labeled version of the amino acid alanine, where all three carbon atoms are replaced with the heavier carbon-13 isotope. This seemingly simple substitution provides a powerful analytical handle. The mass shift of +3 atomic mass units allows for its unambiguous detection and differentiation from its natural counterpart (12C-alanine) by mass spectrometry (MS). Furthermore, its nuclear spin properties make it amenable to nuclear magnetic resonance (NMR) spectroscopy.[1][]

The racemic "DL" form indicates a mixture of both D- and L-enantiomers. While L-alanine is the predominant form in biological systems, the DL-mixture can be a more cost-effective option for certain applications where stereospecificity is not a critical factor, or it can be used to study metabolic pathways that involve racemases.

Procuring this compound: A Supplier and Pricing Analysis

The acquisition of high-quality stable isotope-labeled compounds is a critical first step in any experiment. Several reputable suppliers specialize in the synthesis and distribution of these reagents.

Key Suppliers:

-

Sigma-Aldrich (Merck): A major global supplier of chemicals and laboratory equipment, offering a range of isotopically labeled amino acids, including various forms of 13C-labeled alanine.[3][4]

-

Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer of stable isotopes and stable isotope-labeled compounds for research and diagnostic applications.[5][6][7] CIL provides extensive documentation, including certificates of analysis.

-

Creative Peptides: A company specializing in peptide synthesis and related products, also offering a portfolio of stable isotope-labeled amino acids.[8][9]

-

CP Lab Safety: A supplier of laboratory safety products that also distributes a selection of fine chemicals, including this compound.

Pricing Considerations:

The cost of this compound is influenced by several factors:

-

Isotopic Purity: This refers to the percentage of molecules that are fully labeled with 13C at all three carbon positions. Higher isotopic purity (e.g., >99%) commands a higher price.

-

Chemical Purity: The percentage of the material that is the desired compound, free from other chemical contaminants. High chemical purity is essential for accurate quantification.

-

Quantity: As with most chemical reagents, purchasing in larger quantities often results in a lower cost per unit.

-

Supplier: Prices can vary between suppliers for products of similar specifications.

Illustrative Pricing Table:

| Supplier | Product Description | Catalog Number (Example) | Quantity | Price (USD) |

| Sigma-Aldrich | This compound, 99 atom % 13C | 485543 | 500mg | $1140 |

| American Custom Chemicals Corporation | This compound | BAR0001127 | 500MG | $1302.49 |

| Cambridge Isotope Laboratories | L-Alanine (¹³C₃, 99%) | CLM-2184-H-0.1 | 0.1 g | $778 |

| MedChemExpress | L-Alanine-13C3,15N | HY-113589S1 | 5 mg | $160 |

Note: Prices are subject to change and may not be current. It is advisable to obtain quotes directly from the suppliers. The table includes L-alanine variants for price comparison, as specific pricing for this compound can be less commonly listed and may require a direct inquiry.

The Science Behind the Standard: Synthesis and Quality Control

Understanding the manufacturing and quality assessment of this compound is crucial for appreciating its reliability as a research tool.

Synthesis of 13C-Labeled Alanine

The synthesis of isotopically labeled amino acids is a specialized area of organic chemistry. While multiple synthetic routes exist, a common strategy involves starting with a simple, commercially available 13C-labeled precursor.

A generalized synthetic approach could involve:

-

Starting Material: A common starting point is a 13C-labeled cyanide, such as potassium cyanide (K¹³CN), or a 13C-labeled methyl source like iodomethane-¹³C.

-

Building the Carbon Skeleton: Chemical reactions are employed to construct the three-carbon backbone of alanine, incorporating the 13C atoms at the desired positions. For instance, a Strecker synthesis could be adapted using ¹³C-labeled reagents.

-

Introduction of the Amino Group: An amino group is introduced into the molecule.

-

Purification: The final product is rigorously purified to remove any unreacted starting materials, byproducts, and other impurities.

A recent development in the synthesis of 13C-labeled α-amino acids involves visible light-driven C(sp3)–H carboxylation using 13C-formate, offering a potentially more cost-effective and milder synthetic route.[10]

Ensuring Scientific Integrity: A Self-Validating System of Quality Control

The utility of this compound is entirely dependent on its purity. Reputable suppliers employ a battery of analytical techniques to ensure both the chemical and isotopic integrity of their products.

A. Chemical Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical purity of amino acids.[11][12]

-

Methodology: A solution of the this compound is injected into an HPLC system. The components of the sample are separated based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). A detector, typically a UV or mass spectrometer detector, measures the amount of each component as it elutes from the column.

-

Interpretation: A pure sample will show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of chemical purity.

B. Isotopic Purity and Enrichment Determination:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the isotopic enrichment of a compound.[13][14] Due to the low natural abundance of 13C (approximately 1.1%), the signals in a 13C NMR spectrum of an unlabeled compound are weak. In a highly 13C-enriched compound like this compound, the 13C signals are significantly enhanced, and the coupling patterns between adjacent 13C nuclei provide definitive evidence of labeling.

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. By analyzing the mass spectrum of this compound, the relative abundance of the fully labeled molecule (with a mass of 92.07 g/mol ) compared to partially labeled or unlabeled molecules can be determined, thus confirming the isotopic purity.

In-Depth Application: this compound as an Internal Standard in Quantitative Mass Spectrometry

One of the most common and critical applications of this compound is its use as an internal standard in quantitative mass spectrometry-based assays, particularly in metabolomics and clinical diagnostics.[1][15]

The Rationale: Correcting for Variability

Quantitative analysis by MS can be affected by several sources of variability, including sample preparation losses, instrument drift, and matrix effects (where other components in a complex sample can suppress or enhance the signal of the analyte of interest).[16] An ideal internal standard is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer. Stable isotope-labeled compounds are the gold standard for this purpose.[15]

By adding a known amount of this compound to each sample at the beginning of the workflow, any losses or variations in signal intensity will affect both the labeled internal standard and the endogenous (unlabeled) alanine equally. The ratio of the signal from the endogenous alanine to the signal from the internal standard is then used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to highly accurate and precise measurements.

Experimental Workflow: Quantification of Alanine in a Biological Sample

This protocol outlines the general steps for using this compound as an internal standard for the quantification of alanine in a biological sample (e.g., plasma, cell lysate) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for quantitative analysis of alanine using this compound as an internal standard.

Detailed Protocol:

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., 0.1 M HCl in water) to create a concentrated stock solution.

-

Perform serial dilutions to create a working internal standard solution at a concentration appropriate for your expected analyte levels.

-

-

Sample Preparation:

-

Thaw your biological samples (e.g., plasma, cell pellets) on ice.

-

To a defined volume of your sample (e.g., 50 µL of plasma), add a precise volume of the internal standard working solution. This step is critical and should be done with a calibrated pipette.

-

Add a protein precipitation agent (e.g., ice-cold methanol or acetonitrile, typically 3-4 volumes) to the sample to precipitate proteins and release small molecule metabolites.

-

Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C for 20 minutes) to enhance protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.

-

-

LC-MS Analysis:

-

Inject a small volume of the supernatant into the LC-MS system.

-

The sample is first separated on an appropriate HPLC or UHPLC column (e.g., a HILIC or reversed-phase column suitable for amino acid analysis).[17]

-

The eluent from the column is introduced into the mass spectrometer.

-

The mass spectrometer is operated in a mode that allows for the specific detection and quantification of both unlabeled alanine (m/z 90.05 for the [M+H]+ ion) and this compound (m/z 93.07 for the [M+H]+ ion). This is typically done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous alanine and the this compound internal standard in the resulting chromatograms.

-

Calculate the ratio of the peak area of the endogenous alanine to the peak area of the internal standard.

-

To determine the absolute concentration of alanine in the original sample, a calibration curve must be generated. This is done by preparing a series of standards with known concentrations of unlabeled alanine and a constant concentration of the internal standard. The peak area ratios of these standards are plotted against their concentrations to create the calibration curve.

-

The concentration of alanine in the unknown samples can then be calculated from their peak area ratios using the calibration curve.

-

Conclusion: Empowering Discovery with Precision

This compound is more than just a chemical reagent; it is a key that unlocks a deeper understanding of biological systems. By carefully selecting a reputable supplier, understanding the principles of its synthesis and quality control, and implementing robust analytical protocols, researchers can leverage the power of stable isotope labeling to generate high-quality, reproducible data. Whether you are elucidating novel metabolic pathways, quantifying biomarkers for disease diagnosis, or developing new therapeutic agents, the principled application of tools like this compound will continue to be a cornerstone of scientific advancement.

References

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Institutes of Health. Available at: [Link]

-

Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available at: [Link]

-

Synthesis of 13C labeled β-cyano-ʟ-alanine. SciSpace. Available at: [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(PDF) Synthesis of 13C labeled β-cyano-ʟ-alanine. ResearchGate. Available at: [Link]

-

NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Available at: [Link]

-

Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. Available at: [Link]

-

Analysis of amino acids by high performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. Available at: [Link]

-

Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

-

Amino Acid Analysis. Agilent. Available at: [Link]

-

A guide to 13C metabolic flux analysis for the cancer biologist. National Center for Biotechnology Information. Available at: [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. Available at: [Link]

-

Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. Available at: [Link]

-

Abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube. Available at: [Link]

-

Isotope Labeled Standards in Skyline. SlidePlayer. Available at: [Link]

-

A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Cell Mentor. Available at: [Link]

-

13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. Available at: [Link]

-

How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. Available at: [Link]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

-

11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. Available at: [Link]

-

Creative Peptides. InsideScientific. Available at: [Link]

-

DL-Alanine: A bio-based monomer for multi-field applications. AHB Global. Available at: [Link]

-

Peptides. Creative Biolabs. Available at: [Link]

-

The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. Alanine | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sigma-Aldrich alanine-13C and -15N | Sigma-Aldrich [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. Cambridge Isotope Laboratories L-ALANINE (13C3, 99%), 0.25 G, 100108-77-8, | Fisher Scientific [fishersci.com]

- 8. DL-ALANINE (13C3, 98%), Creative Peptides L-Iso-0010 - Creative Peptides [creative-peptides.com]

- 9. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. iroatech.com [iroatech.com]

- 16. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 17. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

A Comprehensive Technical Guide to the Safe Handling of DL-Alanine-13C3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of DL-Alanine-13C3, a stable isotope-labeled amino acid crucial for a range of applications in modern research and drug development. As a non-radioactive tracer, this compound offers a powerful tool for metabolic flux analysis, proteomics, and mechanistic studies without the hazards associated with radioactive isotopes.[1][] However, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document, compiled with the expertise of a senior application scientist, offers field-proven insights and self-validating protocols to guide you in the safe and effective use of this compound.

Understanding this compound: Properties and Stability

This compound is a racemic mixture of the D and L isomers of alanine where the three carbon atoms have been replaced with the stable isotope carbon-13. This isotopic enrichment allows the molecule to be distinguished from its natural counterpart by mass spectrometry and NMR, making it an invaluable tool for tracing metabolic pathways.[1][]

While this compound is chemically identical to unlabeled DL-alanine in its reactivity, understanding its physical properties is the first step in safe handling.

| Property | Value | Source |

| Molecular Formula | ¹³C₃H₇NO₂ | [3] |

| Molecular Weight | 92.07 g/mol | [3] |

| Appearance | White solid/powder | [4] |

| Melting Point | 272-275 °C | [5] |

| Boiling Point | 212.9 ± 23.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in water | [4] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [4][5] |

This compound is generally a stable compound. However, it is incompatible with strong oxidizing agents.[4][5] Care should be taken to avoid contact with such substances to prevent vigorous reactions.

Hazard Identification and Risk Assessment

While stable isotopes are not radioactive, it is crucial to treat all chemicals with a degree of caution. The primary hazards associated with this compound are related to its physical form (a powder) and potential for irritation upon contact.

Based on safety data sheets for isotopically labeled alanine, the following potential hazards have been identified:

-

Oral Toxicity: Harmful if swallowed.[6]

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[6][7]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7]

It is important to note that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, or NTP.[6][8]

Core Directive: Safe Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the critical steps from preparation to use.

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Personal Protective Equipment (PPE)

The foundation of safe handling is the consistent use of appropriate PPE.

-

Eye Protection: Wear safety glasses with side shields or goggles.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[7]

-

Body Protection: A standard laboratory coat should be worn.[7]

-

Respiratory Protection: If working outside of a ventilated enclosure and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[7]

Engineering Controls

Whenever possible, engineering controls should be the primary method of exposure reduction.

-

Ventilation: Handle this compound powder in a well-ventilated area, preferably a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of dust.[6]

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Weighing:

-

Perform weighing operations within a ventilated enclosure to contain any airborne powder.

-

Use anti-static weighing paper or a weighing boat to prevent dispersal of the fine powder.

-

Handle the container and spatula with care to avoid generating dust.

-

-

Dissolving:

-

When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

-

If the solvent is volatile, perform this step in a fume hood.

-

-

Post-Handling:

-

Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.

-

Dispose of all contaminated materials, including weighing paper and gloves, in the designated chemical waste stream.

-

Wash hands thoroughly with soap and water after handling is complete.[6]

-

Storage and Stability: Maintaining Compound Integrity

Proper storage is critical for maintaining the chemical purity and isotopic enrichment of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature.[5][9] | Prevents potential degradation from temperature fluctuations. |

| Atmosphere | Keep in a dry place.[4] | The compound is hygroscopic and can absorb moisture from the air. |

| Light | Protect from light.[9] | While generally stable, prolonged exposure to light can potentially degrade some organic compounds. |

| Container | Keep container tightly closed.[4] | Prevents contamination and moisture absorption. |

A decision-making workflow for the storage of this compound is presented below.

Caption: A flowchart for the proper storage of this compound upon receipt.

For long-term storage of solutions, it is recommended to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles, which can potentially degrade some compounds.[10] While a study on various isotopically labeled metabolites showed stability for up to 10 freeze-thaw cycles, minimizing these cycles is a best practice.[10]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and being prepared is crucial for a safe outcome.

Spill Response

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Ventilate: Increase ventilation to the area.

-

Contain: For a small powder spill, carefully sweep up the material, avoiding dust generation. A HEPA-filtered vacuum can also be used. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent.

-

Dispose: Place all contaminated materials in a sealed container for proper chemical waste disposal.[6]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. L-(~13~C_3_)Alanine | C3H7NO2 | CID 16213446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. geneseo.edu [geneseo.edu]

- 5. DL-Alanine | CAS#:302-72-7 | Chemsrc [chemsrc.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. isotope.com [isotope.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. isotope.com [isotope.com]

- 10. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

Deconstructing the Certificate of Analysis: A Technical Guide to DL-Alanine-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Pass/Fail

In the realm of scientific research and pharmaceutical development, the purity and identity of starting materials are paramount. A Certificate of Analysis (CoA) is the primary document that attests to the quality of a chemical substance, but to the untrained eye, it can be a dense collection of data and specifications.[1][2][3][4] This guide aims to deconstruct the CoA for DL-Alanine-13C3, an isotopically labeled amino acid, transforming it from a static report into a dynamic tool for ensuring experimental success and regulatory compliance. As a senior application scientist, the goal is to not only present what is tested but to illuminate why it is tested and how the integrity of the data is assured. This document will delve into the core analytical principles and methodologies that underpin each section of the CoA, providing you with the expertise to critically evaluate and confidently utilize this compound in your work.

The Anatomy of a this compound Certificate of Analysis

A CoA for a specialized reagent like this compound is a comprehensive quality report. Each batch of the product receives a unique lot number, ensuring traceability from production to your laboratory.[1] The following sections represent the critical quality attributes you will find on a typical CoA, each supported by rigorous analytical testing.

Identification and General Properties

This initial section provides the fundamental identity of the compound. It's the first checkpoint to ensure you have the correct material.

| Parameter | Example Specification | Methodology | Purpose |

| Product Name | This compound | - | Confirms the specific isotopically labeled compound. |

| CAS Number | [Specific to this compound] | - | Provides a unique, unambiguous identifier for the chemical substance. |

| Molecular Formula | ¹³C₃H₇NO₂ | Elemental Analysis | Verifies the elemental composition of the molecule, accounting for the 13C isotopes. |

| Molecular Weight | 92.07 g/mol | Mass Spectrometry | Confirms the molecular mass, which will be higher than unlabeled alanine due to the three ¹³C atoms. |

| Appearance | White to off-white solid | Visual Inspection | A basic but important quality control check for physical consistency and absence of gross contamination. |

Purity and Isotopic Enrichment: The Core of Quality

For an isotopically labeled compound, purity is a multi-faceted attribute. It encompasses not only chemical purity but also the isotopic enrichment and the correct stereoisomeric form.

Chemical and Structural Identity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, confirming its identity and assessing its purity.[5][6][7][8][9] For this compound, both ¹H and ¹³C NMR are employed.

-

¹H NMR (Proton NMR): This technique provides information on the hydrogen atoms in the molecule. The spectrum for this compound will show characteristic signals for the protons on the alpha-carbon and the methyl group. The coupling patterns of these signals can confirm the connectivity of the atoms.

-

¹³C NMR (Carbon-13 NMR): This is particularly crucial for ¹³C-labeled compounds. It directly detects the carbon atoms. For this compound, the spectrum will show three highly intensified signals corresponding to the three labeled carbon atoms, confirming the position and enrichment of the ¹³C isotopes.

Expertise in Action: Why NMR is a Self-Validating System

The chemical shifts and coupling constants in an NMR spectrum are intrinsic properties of the molecule's structure. By comparing the obtained spectrum to a reference standard or theoretical predictions, we can unequivocally confirm the identity of this compound. The absence of significant unidentifiable signals is a strong indicator of high chemical purity.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

Due to the ¹³C enrichment, the acquisition time will be significantly shorter than for a natural abundance sample.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H spectrum and measure the chemical shifts (in ppm) relative to a reference standard (e.g., DSS or TSP).

-

Measure the chemical shifts of the signals in the ¹³C spectrum.

-

Compare the obtained spectra with a reference spectrum or theoretical data to confirm the structure and assess purity.

-

Isotopic Enrichment: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic enrichment of a labeled compound.[10][11][12][13][14] It separates ions based on their mass-to-charge ratio (m/z).

For this compound, the analysis will show a distribution of molecular ions. The most abundant ion will correspond to the molecule with three ¹³C atoms. By comparing the intensities of this peak with the peaks corresponding to molecules with fewer ¹³C atoms (and the natural abundance unlabeled compound), the isotopic enrichment can be accurately calculated.

Trustworthiness Through Data: The Logic of Isotopic Enrichment Calculation

The calculation of isotopic enrichment is a rigorous process that corrects for the natural abundance of isotopes, ensuring an accurate representation of the labeling efficiency.[10][13] High-resolution mass spectrometry can further enhance accuracy by resolving the desired labeled compound from any potential isobaric interferences.

Experimental Protocol: Isotopic Enrichment by Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in the region of the expected molecular ion.

-

Ensure sufficient resolution to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Identify the peaks corresponding to the unlabeled alanine (M+0) and the ¹³C-labeled isotopologues (M+1, M+2, M+3).

-

Measure the intensity of each of these peaks.

-

Correct the measured intensities for the natural abundance of isotopes in the unlabeled compound.

-

Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Sum of intensities of labeled isotopologues) / (Total intensity of all isotopologues) * 100

-

Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)

DL-Alanine is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. Chiral HPLC is employed to confirm this 50:50 ratio.[15][16][17][18][19] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.

The Importance of Chirality

In many biological systems, enantiomers have vastly different activities. For applications where the racemic nature of this compound is critical, confirming the enantiomeric ratio is essential for the validity of the research.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.

-

Instrumentation: Utilize an HPLC system equipped with a UV or fluorescence detector and a chiral column (e.g., a crown-ether-based CSP).

-

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of solvents, often an aqueous buffer with an organic modifier (e.g., perchloric acid solution and methanol).

-

Flow Rate: A constant flow rate appropriate for the column dimensions (e.g., 1.0 mL/min).

-

Column Temperature: Maintain a constant temperature to ensure reproducible retention times.

-

Detection: Monitor the eluent at a wavelength where alanine can be detected (or use a derivatization agent for fluorescence detection).

-

-

Analysis:

-

Inject a standard solution containing both D- and L-alanine to determine their retention times.

-

Inject the this compound sample.

-

Integrate the peak areas for the D- and L-enantiomers.

-

Calculate the percentage of each enantiomer: Enantiomer (%) = (Peak area of the enantiomer) / (Total peak area of both enantiomers) * 100

-

Impurity Profile: Ensuring Safety and Minimizing Interference

Beyond the primary compound, a CoA must also detail the presence of any potential impurities that could affect experimental outcomes or pose safety risks.

Residual Solvents: Gas Chromatography (GC)

Organic solvents are often used in the synthesis and purification of chemical compounds. Residual solvents are trace amounts of these solvents that may remain in the final product.[5] The United States Pharmacopeia (USP) General Chapter <467> provides a framework for the control of these impurities. Headspace gas chromatography (GC) is the standard method for their analysis.

Protecting Your Research from Unseen Variables

Even at low levels, some residual solvents can be toxic or interfere with experimental assays. The CoA provides assurance that these are below acceptable limits.

Elemental Impurities: Inductively Coupled Plasma (ICP) Spectroscopy

Elemental impurities, which include heavy metals, can be introduced from raw materials, catalysts, or manufacturing equipment. USP General Chapters <232> and <233> outline the limits and procedures for their control.[20][21][22][23][24] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques used for their quantification.

The Rationale for Stringent Elemental Impurity Control

Many elements can be toxic even at trace levels and can interfere with biological systems. The CoA confirms that the material is safe for its intended use and free from metallic contaminants that could compromise experimental results.

Experimental Protocol: Elemental Impurity Analysis via ICP-MS (USP <233> Procedure 2)

-

Sample Preparation:

-

Accurately weigh a representative sample of this compound.

-

Digest the sample using a closed-vessel microwave digestion system with a suitable acid (e.g., nitric acid) to bring the elements into solution.

-

Dilute the digested sample to a known volume with high-purity water.

-

-

Instrumentation: Utilize a calibrated ICP-MS instrument.

-

Analysis:

-

Prepare a series of calibration standards for the target elements.

-

Aspirate the prepared sample solution into the plasma, which atomizes and ionizes the elements.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio, and the detector measures their abundance.

-

-

Data Interpretation:

-

Quantify the concentration of each element in the sample by comparing its signal to the calibration curve.

-

Report the results in parts per million (ppm) or micrograms per gram (µg/g) and compare them to the limits specified in USP <232>.

-

Microbiological and Endotoxin Testing

For applications in cell culture or in vivo studies, the absence of microbial contamination is critical.

-

Microbial Enumeration (Bioburden): This test, often performed according to USP <61>, quantifies the total number of aerobic bacteria, yeast, and mold in a sample.[25]

-

Tests for Specified Microorganisms: This qualitative test (USP <62>) ensures the absence of specific pathogenic microorganisms.[25][26][27][28]

-

Bacterial Endotoxins (LAL Test): Performed according to USP <85>, this test detects endotoxins from gram-negative bacteria, which can cause pyrogenic responses.

Stability and Storage

The CoA will provide a recommended storage condition and a retest date. The retest date is the date after which the material should be re-analyzed to ensure it still meets specifications. This is determined through stability studies conducted under controlled conditions, as guided by principles from organizations like the International Council for Harmonisation (ICH).[29][30] For isotopically labeled compounds, proper storage (e.g., protected from light and moisture) is crucial to prevent degradation and maintain isotopic purity.[31]

Visualizing the CoA Workflow

The generation of a Certificate of Analysis is a structured process that ensures all quality attributes are thoroughly tested and documented.

Caption: Workflow for the generation of a this compound Certificate of Analysis.

Conclusion: Your Partner in Scientific Integrity

The Certificate of Analysis for this compound is more than a simple document; it is a testament to the rigorous quality control that ensures the material's suitability for your research. By understanding the methodologies behind the data and the rationale for each specification, you are empowered to make informed decisions, troubleshoot experiments, and maintain the highest level of scientific integrity. This guide serves as a framework for interpreting not just this specific CoA, but any CoA for a critical research chemical, ultimately contributing to the reproducibility and success of your scientific endeavors.

References

-

United States Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures. USP. Available from: [Link]

-

Analytik Jena. USP <233> Elemental Impurities—Procedures. Analytik Jena. Available from: [Link]

-

Research Chems Hub. How to Read a Certificate of Analysis (COA) for Research Chemicals. Research Chems Hub. 2022. Available from: [Link]

-

United States Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures. USP-NF. Available from: [Link]

-

ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate. Available from: [Link]

-

Microbe Investigations. USP 62 Microbiological Testing of Non-Sterile Products. Microbe Investigations. Available from: [Link]

-

CPT Labs. Microbial Content Testing: USP <61> and <62>. CPT Labs. Available from: [Link]

-

Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. 2021. Available from: [Link]

-

ARL Bio Pharma. USP <61> and USP <62> Microbial Tests for Non-Sterile Products. ARL Bio Pharma. Available from: [Link]

-

BA Sciences. USP 62 Tests For Specified Microorganisms. BA Sciences. Available from: [Link]

-

United States Pharmacopeia. 62 MICROBIOLOGICAL EXAMINATION OF NONSTERILE PRODUCTS: TESTS FOR SPECIFIED MICROORGANISMS. USP. Available from: [Link]

-

Lab Alley. How to Read a Chemical Certificate of Analysis (COA). Lab Alley. 2025. Available from: [Link]

-

Global Chems Depot. Research Chemical COA: 5 Steps to Verify Quality. Global Chems Depot. 2025. Available from: [Link]

-

Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio. Available from: [Link]

-

Contract Laboratory. Certificate of Analysis (COA): Understanding Its Importance and Key Components. Contract Laboratory. 2024. Available from: [Link]

-

PubMed Central. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. 13C n.m.r. study of L-alanine peptides. National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. American Chemical Society. Available from: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000161). HMDB. Available from: [Link]

-

Eurisotop. L-ALANINE. Eurisotop. Available from: [Link]

-

ResearchGate. a HPLC separation of standard DL-alanine (50 mM in HPLC grade water). ResearchGate. Available from: [Link]

-

ResearchGate. A 950 MHz proton [ 1 H]-NMR spectrum of alanine. ResearchGate. Available from: [Link]

-

BMRB. bmse000282 Alanine at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]

-

PubMed. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. High-resolution 1H ultrafast MAS spectra of L-alanine. ResearchGate. Available from: [Link]

-

LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available from: [Link]

-

Brieflands. Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands. Available from: [Link]

-

Acanthus Research Inc. Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. 2022. Available from: [Link]

-

ICH. Q1A(R2) Guideline. International Council for Harmonisation. Available from: [Link]

-

EMA. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]

Sources

- 1. researchchemshub.com [researchchemshub.com]

- 2. alliancechemical.com [alliancechemical.com]

- 3. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. bmse000282 Alanine at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. brieflands.com [brieflands.com]

- 20. usp.org [usp.org]

- 21. usp.org [usp.org]

- 22. usp.org [usp.org]

- 23. USP <233> - Analytik Jena [analytik-jena.com]

- 24. agilent.com [agilent.com]

- 25. ARL Bio Pharma | USP and USP Microbial Tests for Non-Sterile Products [arlok.com]

- 26. microbe-investigations.com [microbe-investigations.com]

- 27. USP 62 Tests For Specified Microorganisms - BA Sciences [basciences.com]

- 28. usp.org [usp.org]

- 29. database.ich.org [database.ich.org]

- 30. pharma.gally.ch [pharma.gally.ch]

- 31. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

An In-depth Technical Guide: The Dichotomy of Carbon Isotopes—Natural Abundance of ¹³C Versus ¹³C-Labeled Alanine in Modern Research

This guide provides an in-depth exploration of the fundamental differences and synergistic applications of naturally occurring ¹³C and synthetically enriched ¹³C-labeled alanine. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles, analytical methodologies, and practical applications that leverage the subtle yet powerful distinction between these isotopic forms.

Part 1: Foundational Principles of Carbon Isotopes

The Ubiquity of Carbon and its Isotopes

Carbon is the cornerstone of organic chemistry and life itself. In nature, carbon exists primarily as two stable isotopes: ¹²C and ¹³C. The vast majority of carbon is ¹²C, with a natural abundance of approximately 98.9%.[1][2] The heavier, stable isotope, ¹³C, which possesses an additional neutron, constitutes about 1.07% to 1.1% of all natural carbon on Earth.[3][4][5] This low natural abundance is a critical baseline for the techniques described herein.[1]

The Concept of Isotopic Labeling

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes.[6] In the context of this guide, we focus on the replacement of ¹²C with ¹³C in the amino acid alanine. This substitution creates a "heavy" version of alanine that is chemically identical to its natural counterpart but distinguishable by its mass.[7] This mass difference is the key to its utility as a tracer in complex biological systems.[7][]

| Isotope | Protons | Neutrons | Natural Abundance (%) | NMR Active |

| ¹²C | 6 | 6 | ~98.9 | No |

| ¹³C | 6 | 7 | ~1.1 | Yes |

Table 1: Properties of Stable Carbon Isotopes.

Part 2: ¹³C-Labeled Alanine: Synthesis and Specifications

Rationale for Using ¹³C-Labeled Alanine

Alanine is a non-essential amino acid central to several metabolic pathways, including glycolysis and the citric acid cycle.[9][10] By introducing ¹³C-labeled alanine into a biological system, researchers can trace the metabolic fate of the alanine molecule and its constituent carbon atoms.[11] This provides invaluable insights into metabolic fluxes, pathway dynamics, and the impact of disease or therapeutic interventions on cellular metabolism.[7][12][13]

Synthesis of ¹³C-Labeled Alanine

The production of ¹³C-labeled alanine involves sophisticated chemical or biological synthesis methods.[14][]

-

Chemical Synthesis: This approach offers precise control over which carbon atoms in the alanine molecule are labeled. For example, it is possible to synthesize alanine with ¹³C at the C1 (carboxyl), C2 (alpha-carbon), or C3 (methyl) position, or to create uniformly labeled alanine ([U-¹³C]-alanine) where all three carbon atoms are ¹³C.[16][17] High-yielding synthetic routes often utilize palladium-catalyzed C(sp³)–H functionalization.[16][18]

-

Biosynthesis: This method involves culturing microorganisms, such as Escherichia coli, in a medium where the sole carbon source is ¹³C-labeled, for instance, [U-¹³C]-glucose.[19] The microorganisms then incorporate the ¹³C into the amino acids they synthesize, including alanine.[16][19]

The choice of synthesis method depends on the specific research application and the desired labeling pattern.

Caption: Potential ¹³C labeling patterns in alanine.

Part 3: Analytical Techniques for Distinguishing Natural vs. Labeled Alanine

The ability to differentiate between the low natural abundance of ¹³C and the high enrichment of ¹³C in labeled compounds is paramount. Two primary analytical techniques are employed for this purpose: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6]

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This technique is highly sensitive and can readily distinguish between unlabeled alanine and its ¹³C-labeled isotopologues.[7][12]

-

Principle: In a mass spectrum of unlabeled alanine, a small peak (M+1) will be observed at one mass unit higher than the main molecular ion peak (M) due to the natural abundance of ¹³C.[3] For a molecule with three carbon atoms like alanine, the M+1 peak will be approximately 3.3% of the M peak's intensity. In contrast, fully ¹³C-labeled alanine will exhibit a molecular ion peak that is three mass units higher (M+3).[17]

-

Application: By quantifying the relative intensities of these peaks, researchers can determine the degree of ¹³C enrichment in a sample, providing a quantitative measure of the metabolic pathway's activity.[20][21][22]

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis of Alanine Isotopologues

-

Sample Extraction: Extract metabolites from cells or tissues using a cold solvent mixture (e.g., 80% methanol).

-

Sample Derivatization (Optional): Derivatization can improve chromatographic separation and ionization efficiency.

-

LC Separation: Separate metabolites using liquid chromatography (LC) to reduce matrix effects.

-

MS/MS Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to resolve the different isotopologues of alanine.[23]

-

Data Analysis: Integrate the peak areas for each isotopologue (M, M+1, M+2, M+3) to calculate the isotopic enrichment.

Caption: Workflow for MS-based analysis of ¹³C-labeled metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise location of ¹³C atoms within a molecule.[24][25]

-

Principle: Unlike ¹²C, the ¹³C nucleus has a nuclear spin, making it NMR-active.[2] While the low natural abundance and sensitivity of ¹³C can make NMR challenging for unlabeled samples,[1][2] it is an excellent technique for analyzing highly enriched ¹³C-labeled compounds.[24] 1D and 2D NMR experiments can provide detailed information about ¹³C-¹³C couplings, revealing which atoms in a metabolite are derived from the labeled source.[25][26]

-

Application: NMR is particularly valuable for elucidating complex metabolic pathways and for studies where the position of the label is critical.[24][25]

Experimental Protocol: 1D ¹³C NMR for Isotopomer Analysis

-

Sample Preparation: Prepare a highly concentrated and pure sample of the metabolite of interest.

-

NMR Acquisition: Acquire a 1D ¹³C NMR spectrum on a high-field NMR spectrometer. Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.[2]

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Spectral Analysis: Assign the peaks to the corresponding carbon atoms in the molecule and integrate the peak areas to determine the relative ¹³C enrichment at each position.

| Feature | Mass Spectrometry | NMR Spectroscopy |

| Principle | Mass-to-charge ratio | Nuclear spin |

| Sensitivity | High | Moderate to Low |

| Information | Isotopic enrichment | Positional enrichment, molecular structure |

| Sample Req. | Low | High |

| Throughput | High | Low |

Table 2: Comparison of MS and NMR for ¹³C Analysis.

Part 4: Applications in Drug Development and Research

The use of ¹³C-labeled compounds, such as alanine, is integral to various stages of drug discovery and development.[7][12][27]

Target Identification and Validation

By tracing metabolic pathways, researchers can identify enzymes that are critical for the survival of cancer cells or pathogens.[11] These enzymes can then be targeted for drug development.

Pharmacokinetics and Drug Metabolism (ADME)

Stable isotope labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[][12] By labeling a drug molecule with ¹³C, its metabolic fate can be tracked with high precision.[7][12]

Pharmacodynamics and Efficacy Studies

¹³C tracer studies can reveal how a drug modulates metabolic pathways, providing insights into its mechanism of action and efficacy.[7] This is particularly valuable in the development of drugs for metabolic diseases and cancer.[28]

Caption: Role of ¹³C-labeling in the drug development pipeline.

Part 5: Conclusion and Future Perspectives

The distinction between the natural abundance of ¹³C and the targeted enrichment in ¹³C-labeled alanine provides a powerful analytical window into the complexities of biological systems. The continued development of more sensitive analytical instrumentation and sophisticated synthesis methodologies will further expand the applications of stable isotope labeling in biomedical research and drug development. As we move towards an era of personalized medicine, the ability to precisely map individual metabolic phenotypes using techniques like ¹³C tracer analysis will be indispensable.[28]

References

-

Carbon-13 - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved January 14, 2026, from [Link]

-

A Simple and Economical Method for the Production of 13C,18O-Labeled Fmoc-Amino Acids with High Levels of Enrichment: Applications to Isotope-Edited IR Studies of Proteins | Organic Letters - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

-

Biosynthetic Production of 13C-labeled Amino Acids With Site-Specific Enrichment. (1982, February 10). Retrieved January 14, 2026, from [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications. (2012, November 1). Retrieved January 14, 2026, from [Link]

-

Carbon-13 - isotopic data and properties - ChemLin. (n.d.). Retrieved January 14, 2026, from [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. (2010, May 11). Retrieved January 14, 2026, from [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

-

13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - Bio-protocol. (2015, November 20). Retrieved January 14, 2026, from [Link]

-

NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose | Analytical Chemistry - ACS Publications. (2023, July 6). Retrieved January 14, 2026, from [Link]

-

Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC - NIH. (2021, October 30). Retrieved January 14, 2026, from [Link]

-

abundance of the carbon-13 isotope & 13C NMR spectroscopy - YouTube. (2022, October 7). Retrieved January 14, 2026, from [Link]

-

Applications of Stable Isotope-Labeled Molecules - Silantes. (2023, December 11). Retrieved January 14, 2026, from [Link]

-

An Overview of Stable-Labeled Compounds & Their Applications - Moravek. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]

-

Isotopic Abundance of Carbon Atoms - Shimadzu. (n.d.). Retrieved January 14, 2026, from [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (n.d.). Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra - Organic Chemistry Data. (n.d.). Retrieved January 14, 2026, from [Link]

-